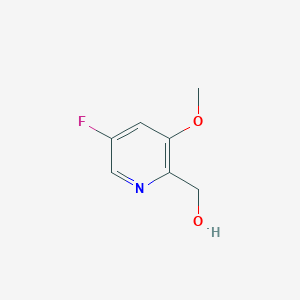
(5-Fluoro-3-metoxipirimidin-2-il)metanol
Descripción general
Descripción
(5-Fluoro-3-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8FNO2 and its molecular weight is 157.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Fluoro-3-methoxypyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoro-3-methoxypyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de “(5-Fluoro-3-metoxipirimidin-2-il)metanol”, centrándose en aplicaciones únicas en varios campos:
Investigación Farmacéutica
Este compuesto se utiliza en la síntesis de varios agentes terapéuticos. Las piridinas fluoradas, como esta, son conocidas por mejorar las propiedades farmacocinéticas y fisicoquímicas como la estabilidad metabólica y la permeación de la membrana, las cuales son cruciales en el desarrollo de fármacos .
Imagenología Biológica
Las piridinas fluoradas son agentes de imagenología potenciales debido a sus propiedades. Se pueden utilizar en la síntesis de piridinas sustituidas con 18 F, que se utilizan en la imagenología de tomografía por emisión de positrones (PET) para diversas aplicaciones biológicas .
Tratamiento del Cáncer
Los derivados de piridinas fluoradas se están estudiando por su aplicación en el tratamiento del cáncer. Por ejemplo, el 5-Fluorouracilo, un compuesto relacionado, se utiliza ampliamente para tratar pacientes con cáncer anualmente .
Actividad Antimicrobiana
Algunos derivados novedosos de piridinas fluoradas han mostrado una actividad antimicrobiana significativa, lo que podría conducir al desarrollo de nuevos agentes antibacterianos .
Química Agrícola
Las piridinas fluoradas se han utilizado como materiales de partida para la síntesis de herbicidas e insecticidas, proporcionando una nueva vía para las estrategias de control de plagas .
Mecanismo De Acción
Target of Action
The primary targets of (5-Fluoro-3-methoxypyridin-2-yl)methanol are currently unknown. This compound belongs to the class of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Mode of Action
Fluoropyridines are known to interact with their targets through the strong electron-withdrawing substituent(s) in the aromatic ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to improve bioavailability .
Result of Action
Given the compound’s potential as an imaging agent , it may have effects at the cellular level that allow for enhanced imaging capabilities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Fluoro-3-methoxypyridin-2-yl)methanol. For instance, the presence of moisture could potentially affect the compound’s stability .
Propiedades
IUPAC Name |
(5-fluoro-3-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXDJFWLMNGEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287182 | |
| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616500-60-7 | |
| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616500-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methoxy-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401287182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



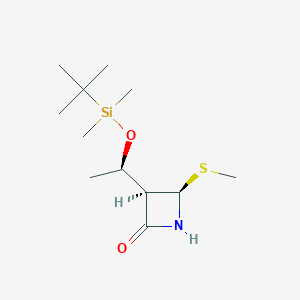
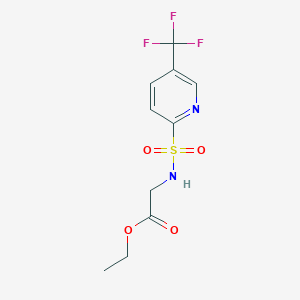
![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)

![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
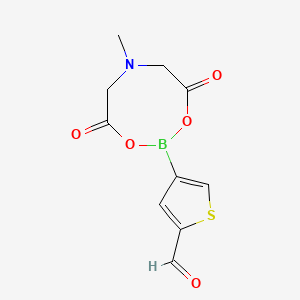

![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)
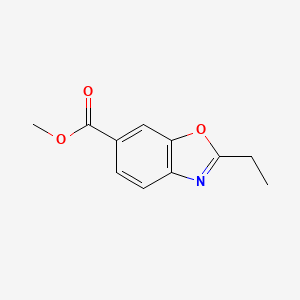


![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
